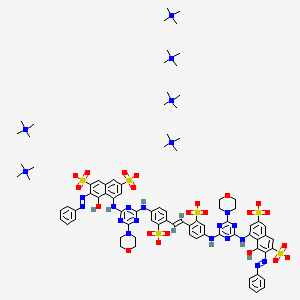
methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in industry or research.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate serves as a pivotal building block in the synthesis of diverse heterocyclic compounds. For instance, it has been instrumental in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) under mild conditions facilitates the creation of versatile cynomethylene dyes and a wide array of heterocyclic compounds, emphasizing the compound's utility in organic synthesis and dye production (Gomaa & Ali, 2020).
Biological and Medicinal Applications
Methyl substituted pyrazoles, including derivatives of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, have been identified as potent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have shown promise in various fields of medicinal chemistry, suggesting their potential in developing new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).
Synthetic Methodology and Chemical Reactivity
The reactivity and synthetic applicability of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate derivatives in constructing biologically active compounds are significant. These derivatives serve as key intermediates in synthesizing various biologically active molecules, showcasing their importance in drug discovery and organic chemistry. Innovative synthetic methods have been developed to explore the chemistry of these compounds further, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents (Cetin, 2020).
Environmental Presence and Impact
While not directly related to methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, the occurrence, fate, and behavior of structurally similar compounds, such as parabens in aquatic environments, have been studied. These investigations provide insights into the environmental impact of synthetic organic compounds, underscoring the importance of understanding their stability, biodegradability, and potential effects on ecosystems (Haman et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound.
Propriétés
IUPAC Name |
methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2,9H,3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTUQHAUIYTECK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665162 |
Source


|
| Record name | Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
124598-39-6 |
Source


|
| Record name | Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)

